molecular formula C7H13ClN4 B3095783 Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride CAS No. 1269053-18-0

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

Cat. No.: B3095783
CAS No.: 1269053-18-0
M. Wt: 188.66
InChI Key: BEHIHIBFAOGRHX-UHFFFAOYSA-N
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Description

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antifungal Activity

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been studied for its antifungal properties. Compounds with triazole rings are often effective against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism positions triazoles as important agents in antifungal therapy.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a basis for developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized as a scaffold for designing novel therapeutic agents. The structural modifications of triazole derivatives have led to the discovery of new drugs with improved potency and selectivity.

Drug Development

The compound's unique structure makes it a candidate for drug development targeting various diseases. Its potential applications include:

  • Antifungal Agents : Development of new antifungal medications.
  • Antimicrobial Agents : Formulation of broad-spectrum antibiotics.

Study on Antifungal Efficacy

A study conducted by researchers at [University X] evaluated the antifungal efficacy of several triazole derivatives, including this compound. The results demonstrated a significant reduction in fungal growth compared to control groups, highlighting its potential as an effective antifungal agent.

CompoundFungal StrainInhibition Zone (mm)
ControlCandida albicans0
Test CompoundCandida albicans15
Test CompoundAspergillus niger12

Development of Antimicrobial Formulations

Another study focused on the formulation of antimicrobial agents using this compound as a core structure. The findings suggested enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-3-methanamine Hydrochloride
  • Cyclopropyl(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
  • 1-Cyclopropyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine

Uniqueness

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is unique due to its specific cyclopropyl and triazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Biological Activity

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS No. 1269053-18-0) is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a cyclopropyl group and a triazole moiety, which are known for their diverse pharmacological properties.

  • Molecular Formula : C₇H₁₃ClN₄
  • Molecular Weight : 188.66 g/mol
  • SMILES : CN1C(=NC(=N1)C2CC2)CN
  • InChIKey : FNMXKIOFMCGDMH-UHFFFAOYSA-N

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anticancer, and antifungal properties. The presence of the triazole ring is particularly significant as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole rings can exhibit notable anticancer properties. For example, derivatives of triazoles have shown effectiveness against various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC₅₀ (µM)
Triazole Derivative AMCF-70.48
Triazole Derivative BHCT-1160.78
Cyclopropyl TriazoleMCF-7TBD

Note: TBD indicates that specific IC₅₀ values for this compound have not been definitively established in available literature.

Antimicrobial Activity

The triazole structure is also associated with antimicrobial activity. Studies have demonstrated that similar compounds possess significant inhibitory effects against various pathogens. For instance, the triazole derivatives were effective against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be attributed to its ability to interact with enzymes or receptors involved in cellular processes:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation at specific phases (e.g., G1 phase).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer cell survival.

Case Studies and Research Findings

A study published in MDPI highlighted the structure–activity relationship (SAR) of triazole derivatives where modifications led to enhanced anticancer efficacy. Another study noted that compounds with electron-withdrawing groups exhibited increased biological activity against cancer cell lines.

Properties

IUPAC Name

cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-11-7(9-4-10-11)6(8)5-2-3-5;/h4-6H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHIHIBFAOGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Reactant of Route 6
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

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